molecular formula C20H17N3O4 B2845499 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1206994-92-4

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2845499
CAS No.: 1206994-92-4
M. Wt: 363.373
InChI Key: LPDRCCBOUSOCQB-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a complex organic compound with a unique structure that combines elements of oxazepine and oxazole rings

Preparation Methods

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazepine ring, followed by the introduction of the oxazole moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzoxazepin moiety : This structure is known for its diverse pharmacological effects.
  • Oxazole ring : Often associated with antimicrobial and anti-inflammatory activities.

The molecular formula is C20H19N3O3C_{20}H_{19}N_{3}O_{3}, and it has a molecular weight of approximately 351.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit glucosylceramide synthase (GCS), which plays a role in lipid metabolism and has implications in diseases like Gaucher's disease .
  • Receptor Modulation : The compound might interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells .

Antitumor Effects

Recent studies have indicated that derivatives of benzoxazepine can exhibit significant antitumor activity. For example:

  • Case Study 1 : A related benzoxazepine compound demonstrated a 63% reduction in tumor size in xenograft models when administered at specific dosages . This suggests that N-(4-methyl-5-oxo...) may have similar potential.

Neuroprotective Properties

Research indicates that compounds with similar structures can protect against neurodegeneration:

  • Case Study 2 : In models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced neuronal loss due to oxidative stress .

Anti-inflammatory Effects

Compounds within this class are often evaluated for their anti-inflammatory properties:

  • Case Study 3 : A study showed that a benzoxazepine derivative reduced inflammatory cytokine levels in vitro, indicating potential use in treating inflammatory disorders .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
Antitumor63% reduction in tumor size
NeuroprotectiveImproved cognitive function
Anti-inflammatoryReduced cytokine levels

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23-9-10-26-16-8-7-14(11-15(16)20(23)25)22-18(24)19-21-12-17(27-19)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDRCCBOUSOCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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